molecular formula C18H13ClN4O2 B6555948 5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole CAS No. 1187447-26-2

5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B6555948
CAS No.: 1187447-26-2
M. Wt: 352.8 g/mol
InChI Key: DWBLQJYHJGIAHX-UHFFFAOYSA-N
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Description

The compound “5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole” is a pyrazole derivative . Pyrazole derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . They are one of the most studied groups of compounds among the azole family .


Synthesis Analysis

The synthesis of pyrazole derivatives is regiospecific . A huge variety of synthesis methods and synthetic analogues have been reported over the years . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been studied extensively . The crystal structure of the compound “3-(4-chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole” in the orthorhombic space group Pca 21 was presented and formed racemic crystals .


Chemical Reactions Analysis

Pyrazole derivatives have been synthesized and initially evaluated for their in vitro anticancer activity against human colon carcinoma HCT-116 cell line .

Future Directions

Pyrazole derivatives have attracted the attention of many researchers due to their interesting pharmacological properties . Future research may focus on developing new synthesis methods, studying their biological activity, and exploring their potential applications in various fields .

Biochemical Analysis

Biochemical Properties

5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase. These interactions help in modulating the oxidative stress response in cells. Additionally, the compound binds to certain proteins involved in cell signaling pathways, influencing their activity and downstream effects .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. This, in turn, affects cellular metabolism, including the regulation of glucose and lipid metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent enzymatic reactions. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under various conditions, but it can undergo degradation over extended periods. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression. These temporal effects are crucial for understanding the compound’s potential therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant and anti-inflammatory properties. At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects are essential for determining the safe and effective therapeutic window for the compound .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. These metabolic pathways are important for understanding the compound’s pharmacokinetics and potential drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through specific transporters and distributed to different cellular compartments. Its localization and accumulation within cells can influence its activity and function. Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its biochemical activity. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. These subcellular localization patterns are essential for understanding the compound’s mode of action and potential therapeutic applications .

Properties

IUPAC Name

5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4O2/c1-24-14-8-4-12(5-9-14)17-20-18(25-23-17)16-10-15(21-22-16)11-2-6-13(19)7-3-11/h2-10H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWBLQJYHJGIAHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NN3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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